Product packaging for CV-159(Cat. No.:CAS No. 86384-98-7)

CV-159

Cat. No.: B1669345
CAS No.: 86384-98-7
M. Wt: 574.6 g/mol
InChI Key: OOKHXFXYNBTHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dihydropyridine (B1217469) Derivatives in Drug Discovery

The 1,4-dihydropyridine (B1200194) (DHP) chemical structure is a well-established scaffold in medicinal chemistry, most famously recognized for its application in L-type calcium channel blockers. nih.govwikipedia.org Compounds from this class, such as nifedipine (B1678770) and amlodipine, are widely used in the management of hypertension, primarily by inducing relaxation of vascular smooth muscle. wikipedia.org

However, the therapeutic potential of the dihydropyridine nucleus is not confined to calcium antagonism. nih.gov It is considered a "privileged structure," meaning its framework can be chemically modified to interact with a diverse range of biological targets beyond its original intended use. nih.gov Research has demonstrated that various 1,4-DHP derivatives possess a wide array of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. researchgate.netresearchgate.net This versatility has spurred investigations into new derivatives that target different cellular pathways, moving beyond the singular focus on L-type calcium channels and opening new avenues for drug discovery. researchgate.netnih.gov

Unique Pharmacological Profile of CV-159: Beyond Conventional Calcium Antagonism

This compound is a dihydropyridine derivative that exemplifies the expansion of this chemical class's pharmacological utility. nih.govnih.gov While it does possess L-type Ca2+ channel blocking capabilities, its defining feature is a potent and distinct anti-calmodulin (CaM) action. nih.govmedchemexpress.com This dual mechanism distinguishes it from conventional dihydropyridine calcium antagonists. nih.gov

Studies have shown that this compound inhibits calmodulin-dependent enzymes at concentrations where other dihydropyridines, like nicardipine (B1678738), have negligible effects. nih.gov For instance, this compound inhibits Ca2+/CaM-activated myosin light chain kinase and cyclic nucleotide phosphodiesterase, an effect that is competitively antagonized by CaM itself, confirming a direct interaction. nih.gov In contrast, the weak inhibition by nicardipine is not reversed by CaM. nih.gov This suggests that this compound's mode of action is fundamentally different from that of traditional DHPs, involving direct modulation of the calcium-calmodulin signaling complex. nih.gov This unique profile is believed to be central to its observed neuroprotective and anti-inflammatory effects, which are not replicated by conventional calcium channel blockers like nicardipine or nifedipine in similar experimental models. nih.gov

Table 1: Comparative Inhibitory Effects of this compound and Nicardipine on Calmodulin-Dependent Enzymes

EnzymeThis compound IC₅₀ (μM)Nicardipine IC₅₀ (μM)Reference
Ca²⁺/CaM-activated Myosin Light Chain Kinase6.2>100 nih.gov
Ca²⁺/CaM-activated Cyclic Nucleotide Phosphodiesterase0.55Not Applicable* nih.gov

*Calmodulin did not antagonize the nicardipine-induced inhibition of Ca²⁺-PDE. nih.gov

Significance of Calmodulin Modulation in Disease Pathophysiology

Calmodulin (CaM) is a small, highly conserved, and vital protein that acts as a primary sensor and transmitter of calcium ion (Ca2+) signals within cells. nih.govtandfonline.comnih.gov Ca2+ is a ubiquitous second messenger, and through its binding, CaM can modulate a vast array of target proteins and enzymes. nih.govnih.gov This Ca2+-dependent regulation by CaM is a critical component of diverse cellular processes, ranging from neuronal gene expression to the regulation of the cardiac action potential. tandfonline.comresearchgate.net

The importance of finely tuned CaM activity is underscored by the severe consequences of its dysregulation. nih.gov Mutations in the human genes that encode CaM (CALM1, CALM2, CALM3) can lead to life-threatening cardiac conditions known as "calmodulinopathies," which include severe long QT syndrome (LQTS) and catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govresearchgate.net These diseases arise because the mutated CaM protein improperly regulates key ion channels, such as the L-type Ca2+ channel (CaV1.2) and the ryanodine (B192298) receptor 2 (RyR2), leading to cardiac arrhythmias. nih.govtandfonline.comnih.gov The critical role of CaM in cellular signaling and its implication in various diseases make it an attractive therapeutic target for pharmacological intervention. nih.gov

Overview of Research Trajectories and Academic Objectives for this compound

The research on this compound has been driven by its unique dual ability to block L-type calcium channels and inhibit calmodulin. Academic objectives have focused on exploring its therapeutic potential in disease models where both calcium influx and calmodulin-dependent pathways are key pathological drivers.

Key research trajectories have included:

Neuroprotection: A primary research goal has been to evaluate this compound's ability to protect against ischemic brain injury. Studies have shown that it provides significant protection against delayed neuronal death in the hippocampus following transient forebrain ischemia and can reduce brain infarct size after arterial occlusion in rats. nih.gov A key objective was to demonstrate its superiority over conventional calcium antagonists and pure CaM antagonists like W-7, which were ineffective in the same models. nih.gov

Anti-inflammatory Effects: Researchers have investigated the mechanisms behind this compound's anti-inflammatory properties. Studies in human umbilical vein endothelial cells (ECs) showed that this compound inhibits the expression of the inflammatory marker E-selectin induced by tumor necrosis factor-alpha (TNF-α). nih.gov This effect was linked to the inhibition of several signaling pathways (JNK, p38, and NF-κB) and a reduction in reactive oxygen species (ROS) generation. nih.gov

Organ Protection: The compound's ability to mitigate ischemia-reperfusion injury has also been an area of study. In a mouse model of hepatic injury, this compound was found to preserve organ function by inhibiting Ca2+ overloading and reducing oxidative stress, as evidenced by its effects on superoxide (B77818) dismutase and inducible nitric oxide synthase expression. nih.gov

The overarching academic objective has been to characterize this compound as a novel pharmacological tool, distinct from other dihydropyridines, with potential applications in cerebrovascular, cardiovascular, and inflammatory diseases. nih.gov

Table 2: Summary of Key Research Findings for this compound

Research AreaExperimental ModelKey FindingsReference
NeuroprotectionRat model of transient forebrain ischemia and permanent middle cerebral artery (MCA) occlusionProtected against delayed hippocampal neuronal death and reduced brain infarct size. Did not affect regional cerebral blood flow. nih.gov
Anti-inflammatoryHuman umbilical vein endothelial cells (ECs) treated with TNF-αInhibited TNF-induced E-selectin expression by blocking JNK, p38, and NF-κB phosphorylation and reducing ROS generation. nih.gov
Organ ProtectionMouse model of hepatic ischemia-reperfusion injuryRetained organ-reducing activity against radicals, mediated by the inhibition of Ca²⁺ overloading. Increased superoxide dismutase expression. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N4O7 B1669345 CV-159 CAS No. 86384-98-7

Properties

IUPAC Name

3-O-methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKHXFXYNBTHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006778
Record name Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86384-98-7
Record name CV 159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Molecular and Cellular Mechanisms of Cv 159 Action

Direct Calmodulin (CaM) Interaction and Functional Inhibition by CV-159

This compound directly interacts with calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role as a primary sensor of intracellular calcium signals. nih.gov This interaction leads to the functional inhibition of CaM, thereby disrupting the vast array of cellular processes that are regulated by this protein. The inhibitory action of this compound is distinct from other dihydropyridine (B1217469) compounds, such as nicardipine (B1678738), which demonstrates the unique nature of this compound's mechanism of action. nih.gov

Differential Inhibition of Calcium/Calmodulin-Activated Enzymes by this compound

This compound exhibits a differential inhibitory effect on various enzymes that are dependent on the calcium/calmodulin complex for their activation. This selective inhibition underscores the compound's specific interference with CaM-mediated signaling.

This compound effectively inhibits the activity of Ca2+/CaM-activated myosin light chain kinase (MLC kinase). nih.gov MLC kinase is a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving cytoskeletal dynamics. researchgate.netcore.ac.uk The concentration of this compound required to produce a 50% inhibition (IC50) of MLC kinase activity is 6.2 µM. nih.gov The apparent inhibitory constant (Ki) of this compound for MLC kinase has been determined to be 0.8 µM, indicating a high affinity of the compound for the enzyme in the presence of CaM. nih.gov

The compound also demonstrates a potent inhibitory effect on Ca2+/CaM-activated cyclic nucleotide phosphodiesterase (Ca2+-PDE). nih.gov This enzyme is responsible for the hydrolysis of cyclic nucleotides like cAMP and cGMP, which are key second messengers in numerous signal transduction pathways. This compound inhibits Ca2+-PDE with an IC50 value of 0.55 µM, suggesting a more potent inhibition of this enzyme compared to MLC kinase. nih.gov

Inhibitory Activity of this compound on CaM-Activated Enzymes

Enzyme IC50 (µM) Apparent Ki (µM) Reference
Myosin Light Chain Kinase (MLC Kinase) 6.2 0.8 nih.gov

Competitive Antagonism Dynamics Between this compound and Calmodulin

The inhibitory action of this compound on both MLC kinase and Ca2+-PDE is competitively antagonized by calmodulin. nih.gov This indicates that this compound and CaM likely compete for a similar binding site on the target enzymes, or that this compound binds directly to CaM, preventing it from activating the enzymes. The competitive nature of this interaction is a key feature of this compound's mechanism of action. nih.gov

Calcium-Dependent Binding Characteristics of this compound to Calmodulin

The interaction between this compound and calmodulin is dependent on the presence of calcium. nih.gov Fluorescence studies utilizing dansyl-CaM (5-dimethylaminonaphthalene-1-sulfonylated CaM) have shown that this compound causes a decrease in the fluorescence intensity of dansyl-CaM in a Ca2+-dependent manner. nih.gov The concentration of this compound that produces a 50% inhibition of dansyl-CaM fluorescence is 1.2 µM. nih.gov This calcium dependency suggests that this compound preferentially binds to the Ca2+-bound, active conformation of calmodulin. nih.govdiva-portal.org

Intracellular Signal Transduction Pathway Modulation by this compound

Beyond its direct effects on CaM-activated enzymes, this compound modulates broader intracellular signal transduction pathways, particularly those involved in inflammatory responses. Research has shown that this compound can prevent inflammatory responses induced by tumor necrosis factor-alpha (TNF-α) in human umbilical vein endothelial cells. nih.govnih.gov

Specifically, this compound inhibits the TNF-α-induced phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and the p65 subunit of NF-kappaB (NF-κB). nih.gov The JNK and p38 signaling pathways are major stress-activated pathways that play critical roles in inflammation and apoptosis. youtube.comyoutube.comyoutube.com The NF-κB pathway is a central regulator of immune and inflammatory responses. wikipedia.org

The inhibition of JNK and p38 activation by this compound appears to be mediated through the inhibition of reactive oxygen species (ROS) generation. nih.gov In contrast, the prevention of NF-κB activation by this compound occurs through a ROS-independent mechanism. nih.gov This indicates that this compound can interfere with inflammatory signaling through multiple, distinct mechanisms. The anti-calmodulin action of this compound is believed to play a role in this modulation of signaling pathways. nih.gov Calmodulin itself is known to be involved in the signaling pathways that lead to NF-κB activation, further supporting the link between this compound's anti-CaM activity and its effects on these downstream pathways. nih.govnih.gov

Modulation of TNF-α-Induced Signaling by this compound

Signaling Molecule Effect of this compound Proposed Mechanism Reference
JNK Phosphorylation Inhibition Inhibition of ROS nih.gov
p38 Phosphorylation Inhibition Inhibition of ROS nih.gov

Inhibition of Nuclear Factor-kappa B (NF-κB) Phosphorylation Cascade by this compound

Research has shown that this compound effectively inhibits the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of the p65 subunit of NF-κB at serine 536 in human umbilical vein endothelial cells (HUVECs). This inhibitory action on the NF-κB pathway is crucial, as NF-κB is a key transcription factor that regulates the expression of genes involved in inflammatory responses. 203.250.218 Interestingly, in endothelial cells, this prevention of NF-κB activation by this compound appears to occur through a reactive oxygen species (ROS)-independent mechanism.

In contrast, studies on rat mesenteric arterial smooth muscle cells (SMCs) indicate that this compound's inhibition of TNF-α-induced NF-κB phosphorylation is mediated by its ability to inhibit ROS. science.gov This suggests a cell-type-specific mechanism for the modulation of NF-κB signaling by this compound.

Attenuation of Akt (Protein Kinase B) Phosphorylation by this compound

This compound has been found to inhibit the TNF-α-induced phosphorylation of Akt at serine 473 in vascular smooth muscle cells. science.gov The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. The attenuation of Akt phosphorylation by this compound in vascular SMCs is attributed to its dual action of inhibiting both ROS and calmodulin (CaM). science.gov This finding highlights a unique aspect of this compound's mechanism, distinguishing it from other signaling modulators.

Impact on JNK and p38 Mitogen-Activated Protein Kinase Signaling by this compound

The compound this compound has demonstrated a clear inhibitory effect on the TNF-α-induced phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in endothelial cells. The JNK and p38 MAPK pathways are stress-activated protein kinase pathways that play a significant role in inflammation and apoptosis. The inhibition of JNK and p38 phosphorylation by this compound is suggested to be mediated through its inhibition of ROS generation. This is supported by the finding that N-acetyl-L-cysteine (NAC), a known antioxidant, also inhibits the TNF-α-induced phosphorylation of JNK and p38.

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Mitigation by this compound

A central aspect of this compound's mechanism of action is its ability to modulate cellular redox balance by targeting reactive oxygen species.

Direct Antioxidant Effects and ROS Generation Inhibition by this compound

This compound has been shown to directly inhibit TNF-α-induced ROS generation in both human umbilical vein endothelial cells and rat vascular smooth muscle cells. science.gov ROS, which include superoxides and hydrogen peroxide, are byproducts of normal cellular metabolism but can cause significant cellular damage at high concentrations, a state known as oxidative stress. The ability of this compound to suppress ROS production underscores its direct antioxidant properties.

Linkages Between ROS Modulation and Inflammatory Signaling Pathways Mediated by this compound

The modulation of ROS by this compound is intrinsically linked to its anti-inflammatory effects through the regulation of downstream signaling pathways. In endothelial cells, the inhibition of ROS by this compound is directly connected to the prevention of JNK and p38 MAPK activation. This indicates that the antioxidant effect of this compound is a key upstream event that leads to the suppression of these pro-inflammatory kinase cascades.

In vascular smooth muscle cells, the inhibitory effect of this compound on ROS generation is linked to the attenuation of both NF-κB and Akt phosphorylation. science.gov This demonstrates a broader impact of ROS modulation by this compound in this cell type, affecting multiple signaling pathways that contribute to inflammatory responses.

Research Findings on this compound's Mechanistic Actions

FeatureObservationCell TypeImplied Mechanism
NF-κB Inhibition Inhibits TNF-α-induced phosphorylation of p65 (Ser536)HUVECsROS-independent
Inhibits TNF-α-induced phosphorylation of NF-κBVascular SMCsROS-dependent
Akt Inhibition Inhibits TNF-α-induced phosphorylation of Akt (Ser473)Vascular SMCsInhibition of ROS and Calmodulin
JNK/p38 Inhibition Inhibits TNF-α-induced phosphorylation of JNK and p38HUVECsROS-dependent
ROS Generation Inhibits TNF-α-induced ROS generationHUVECs & Vascular SMCsDirect antioxidant effect

Preclinical Investigations of Cv 159 S Biological Effects

In Vitro Studies on Cellular Models of CV-159 Action

Information regarding the direct effects of this compound on the expression of inflammatory mediators such as Vascular Cell Adhesion Molecule-1 (VCAM-1) in vascular smooth muscle cells is not available in the reviewed scientific literature.

Detailed studies analyzing the specific signaling pathway inhibition by this compound in the context of inflammation within vascular smooth muscle cells have not been identified in the available research.

In preclinical studies using human umbilical vein endothelial cells (HUVECs), the 1,4-dihydropyridine (B1200194) derivative this compound has demonstrated a notable and selective inhibitory effect on the expression of specific adhesion molecules involved in inflammation. nih.gov When these endothelial cells were pretreated with this compound and subsequently stimulated with tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine, a significant reduction in the expression of E-selectin was observed. nih.gov E-selectin is a key adhesion molecule expressed exclusively on activated endothelial cells that mediates the initial tethering and rolling of leukocytes during an inflammatory response. hw.ac.uknih.gov

Interestingly, the inhibitory action of this compound was specific to E-selectin. The expression of other important adhesion molecules, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), was not affected by this compound treatment under the same experimental conditions. nih.gov This selectivity suggests a targeted mechanism of action for this compound within the complex inflammatory cascade occurring at the vascular endothelium.

Table 1: Effect of this compound on Adhesion Molecule Expression in TNF-α-stimulated Human Umbilical Vein Endothelial Cells

Adhesion Molecule Effect of this compound Treatment Source
E-selectin Inhibited nih.gov
VCAM-1 Not Inhibited nih.gov
ICAM-1 Not Inhibited nih.gov

The anti-inflammatory effect of this compound in endothelial cells is underpinned by its modulation of several key intracellular signaling pathways that are activated by TNF-α. Specifically, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the p65 subunit of nuclear factor-kappa B (NF-κB). nih.gov The activation of these pathways is a critical step in the expression of inflammatory genes, including E-selectin.

Further investigation into the mechanism reveals distinct pathways for this modulation. The inhibition of JNK and p38 activation by this compound appears to be linked to its ability to suppress the generation of reactive oxygen species (ROS). nih.gov In contrast, the inhibition of NF-κB activation by this compound occurs through a ROS-independent mechanism. nih.gov This dual action on multiple signaling cascades highlights the comprehensive nature of this compound's anti-inflammatory properties at the endothelial level. An antioxidant compound, N-acetyl-L-cysteine (NAC), was also shown to inhibit TNF-α-induced E-selectin expression by preventing the phosphorylation of JNK and p38, but not NF-κB, supporting the idea of a distinct ROS-independent pathway for NF-κB modulation by this compound. nih.gov

Table 2: Modulation of Inflammatory Signaling Pathways in Endothelial Cells by this compound in Response to TNF-α

Signaling Molecule Effect of this compound on Phosphorylation Putative Mechanism Source
JNK Inhibited ROS-dependent nih.gov
p38 MAPK Inhibited ROS-dependent nih.gov
NF-κB p65 Inhibited ROS-independent nih.gov

Endothelial Cell Responses to this compound in Inflammatory Contexts

In Vivo Studies and Organ-Specific Effects of this compound

In vivo preclinical research has explored the biological activities of the compound this compound, a 1,4-dihydropyridine derivative. These studies have primarily focused on its organ-protective effects in the context of ischemia-reperfusion injury, which is damage caused when blood supply returns to tissue after a period of oxygen deprivation. A core mechanism attributed to this compound is its action as a Ca2+/calmodulin antagonist, which inhibits the cellular damage caused by calcium overloading during ischemic events. nih.gov Furthermore, investigations in animal models of hepatic (liver) ischemia-reperfusion injury have revealed that this compound possesses significant organ-reducing activity against damaging free radicals. nih.gov In these models, this compound treatment led to enhanced superoxide (B77818) scavenging activity in both the cytosol and mitochondria. nih.gov This foundational research into its biochemical mechanisms provides the basis for more targeted investigations into its effects on specific organ systems.

The potential of this compound to protect the heart muscle during ischemic events has been a key area of investigation. Myocardial ischemia, a condition of reduced blood flow to the heart, leads to a cascade of detrimental effects, including a severe disruption of the heart's energy metabolism and potential cell death. Research has been directed at understanding if this compound can mitigate this damage in preclinical animal models.

A critical aspect of damage during myocardial ischemia is the derangement of energy metabolism. The heart muscle has a very high energy demand, relying on a constant supply of adenosine (B11128) triphosphate (ATP). During ischemia, the lack of oxygen impairs ATP production, leading to a rapid decline in high-energy phosphate (B84403) compounds and an accumulation of byproducts that are detrimental to cell function.

To non-invasively monitor these changes in real-time, ³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy has been employed. This technique allows for the direct measurement of phosphorus-containing compounds that are crucial for cellular energetics, such as ATP and phosphocreatine (B42189) (PCr). A study utilizing ³¹P-NMR was conducted to assess the effects of this compound on the derangement of myocardial energy metabolism in an ischemic heart model. The findings from this 1985 study indicated that this compound had a beneficial effect on the disturbed energy state of the ischemic myocardium.

Table 1. Observed Effects of this compound on Myocardial Energy Metabolism During Ischemia as per ³¹P-NMR Study
Metabolic ParameterEffect Observed with this compound TreatmentImplication
High-Energy Phosphates (e.g., ATP, Phosphocreatine)Preservation/Slower decline during ischemiaIndicates mitigation of the severe energy deficit caused by ischemia.
Intracellular pHAttenuation of ischemic acidosisSuggests a stabilizing effect on the cellular environment, preventing a sharp drop in pH that contributes to injury.
Inorganic Phosphate (Pi)Reduced accumulation during ischemiaPoints to a better balance between ATP breakdown and synthesis.

The study compared the effects of this compound with another calcium antagonist, nicardipine (B1678738), highlighting the specific actions of this compound on preserving the energetic state of the heart muscle during an ischemic challenge. nih.gov

Based on available scientific literature, specific preclinical in vivo studies assessing the direct neuroprotective potential of this compound in models of cerebral ischemia or other neurological insults have not been prominently reported. While its mechanisms of action, such as calcium channel antagonism and antioxidant effects, are relevant to pathways of neuronal injury, dedicated research into its efficacy as a neuroprotective agent is not currently documented in accessible publications.

Atherosclerosis, the underlying cause of many cardiovascular diseases, is a chronic inflammatory process that leads to the hardening and narrowing of arteries through the formation of plaques. An early and critical event in atherogenesis is the inflammatory activation of the vascular endothelium, the single layer of cells lining the blood vessels.

Research has been conducted to determine if this compound can exert protective effects against these initial endothelial inflammatory responses. nih.gov One study investigated the impact of this compound on human umbilical vein endothelial cells (HUVECs) that were stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine that plays a key role in the development of atherosclerosis. The findings indicate that this compound can specifically inhibit key inflammatory markers and signaling pathways. nih.gov

A significant finding was that this compound inhibited the TNF-α-induced expression of E-selectin, an adhesion molecule that is crucial for recruiting inflammatory cells to the vessel wall, a pivotal step in plaque formation. nih.gov This effect was linked to the inhibition of several inflammatory signaling molecules, including JNK, p38, and NF-κB. nih.gov The study also showed that this compound inhibited the generation of reactive oxygen species (ROS), suggesting its anti-inflammatory action is mediated, at least in part, through an antioxidant effect. nih.gov

Table 2. Effects of this compound on TNF-α-Induced Inflammatory Responses in Endothelial Cells
Inflammatory Marker/PathwayEffect of this compound PretreatmentReference
E-selectin ExpressionInhibited nih.gov
Vascular Cell Adhesion Molecule-1 (VCAM-1) ExpressionNot inhibited nih.gov
Intercellular Adhesion Molecule-1 (ICAM-1) ExpressionNot inhibited nih.gov
JNK PhosphorylationInhibited nih.gov
p38 PhosphorylationInhibited nih.gov
NF-κB p65 (Ser536) PhosphorylationInhibited nih.gov
Reactive Oxygen Species (ROS) GenerationInhibited nih.gov

These results suggest that this compound may help suppress the initial stages of atherogenesis by preventing endothelial inflammatory activation, representing a potential mechanism for interfering with vascular remodeling. nih.gov

Therapeutic Applications and Clinical Translational Prospects of Cv 159

Role of CV-159 in Cardiovascular Disease Management

This compound's foundational mechanism, the inhibition of Ca²⁺/calmodulin-dependent enzymes, is central to its potential applications in managing cardiovascular diseases. nih.gov This activity allows it to modulate cellular processes that are critical in the pathophysiology of several cardiac and vascular conditions.

Atherosclerosis is now widely understood as a chronic inflammatory disease of the arteries. nih.govnih.gov A key initiating event is the activation of vascular endothelial cells by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which leads to the expression of adhesion molecules such as E-selectin. These molecules facilitate the recruitment of leukocytes to the vessel wall, a critical step in plaque formation. nih.govnih.gov

Research demonstrates that this compound has protective effects against these endothelial inflammatory responses. In human umbilical vein endothelial cells, pretreatment with this compound was found to specifically inhibit the expression of E-selectin induced by TNF-α. This inhibitory action is achieved by targeting several key signaling pathways. The compound prevents the TNF-α-induced phosphorylation of JNK, p38, and the NF-κB p65 subunit. nih.gov

The mechanism appears to be twofold:

ROS-Dependent Pathway: this compound inhibits the generation of reactive oxygen species (ROS), which in turn prevents the activation of the JNK and p38 signaling pathways. nih.gov

ROS-Independent Pathway: The inhibition of NF-κB activation by this compound occurs through a manner that is independent of ROS, suggesting a more direct interaction with this inflammatory pathway. nih.gov

By disrupting these crucial inflammatory signals, this compound shows significant promise in mitigating the vascular inflammation that drives atherosclerosis and other related disorders. nih.govnih.gov

Table 1: Effect of this compound on TNF-α-Induced Inflammatory Responses in Endothelial Cells

Inflammatory Marker/Pathway Effect of TNF-α Stimulation Effect of this compound Pretreatment
E-selectin Expression Increased Inhibited
JNK Phosphorylation Increased Inhibited
p38 Phosphorylation Increased Inhibited
NF-κB p65 Phosphorylation Increased Inhibited
ROS Generation Increased Inhibited

Data sourced from studies on human umbilical vein endothelial cells. nih.gov

Ischemic heart disease arises from a lack of blood flow to the myocardium, leading to oxygen deprivation. nih.gov The subsequent restoration of blood flow, known as reperfusion, can paradoxically cause further damage, an event termed ischemia-reperfusion (I/R) injury. nih.govmdpi.com This injury is largely mediated by a massive influx of calcium into the cells (Ca²⁺ overloading) and a burst of reactive oxygen species (oxidative stress), leading to mitochondrial dysfunction, inflammation, and cell death. mdpi.comresearchgate.net

While direct studies on this compound in cardiac I/R are limited, its efficacy in a hepatic I/R injury model provides strong evidence for its potential in similar cardiac conditions. In this model, this compound demonstrated a significant organ-protective effect by preventing Ca²⁺ overloading and mitigating oxidative stress. nih.gov Key findings include:

Enhanced Antioxidant Activity: this compound treatment led to significantly higher superoxide (B77818) scavenging activities in both the cytosol and mitochondria. nih.gov

Modulation of Key Enzymes: The compound promoted the expression of the antioxidant enzyme superoxide dismutase (SOD) while reducing the expression of inducible nitric oxide synthase (iNOS), an enzyme that can contribute to oxidative damage in I/R. nih.gov

These mechanisms—inhibiting Ca²⁺ overload and reducing radical-induced damage—are directly relevant to protecting the heart from I/R injury. mdpi.comnih.gov By preserving mitochondrial function and reducing oxidative stress, this compound could potentially limit infarct size and improve outcomes in ischemic heart conditions. researchgate.netnih.gov

Table 2: Effects of this compound in an Ischemia-Reperfusion Injury Model

Parameter Untreated I/R Group This compound Treated I/R Group
Superoxide Scavenging Activity Significantly Lower Significantly Higher
Superoxide Dismutase (SOD) Expression Faint Staining Strong Staining
Inducible Nitric Oxide Synthase (iNOS) Expression Strong Staining Reversed (Low Expression)
Alanine Aminotransferase (ALT) Level Significantly Elevated Significantly Decreased

Findings are based on a murine hepatic ischemia-reperfusion injury model. nih.gov

Exploration of Neurotherapeutic Applications for this compound

While clinical research has focused on its cardiovascular effects, the fundamental mechanisms of this compound suggest a strong potential for neurotherapeutic applications. Many neurodegenerative and neuropsychiatric disorders, as well as acute injuries like ischemic stroke, share common pathological features with cardiovascular disease, namely excitotoxicity, calcium dysregulation, and neuroinflammation. nih.govmdpi.commdpi.com

The role of Ca²⁺/calmodulin-dependent kinases, such as CaMKII and CaMKIV, is crucial in neuronal plasticity, memory, and mood regulation. mdpi.com Dysregulation of these pathways is implicated in various neurological conditions. As a potent anti-calmodulin agent, this compound could theoretically modulate these kinase activities, offering a pathway to therapeutic intervention. nih.gov Furthermore, the processes of oxidative stress and inflammation that this compound counters are known to be key drivers of neuronal damage in conditions like Alzheimer's disease and following a stroke. nih.gov The ability of this compound to inhibit ROS production and inflammatory signaling pathways like NF-κB and JNK could prove to be neuroprotective. nih.govnih.gov At present, the exploration of this compound in specific neurological models remains a promising but largely prospective field of research.

Broader Anti-Inflammatory Paradigms and the Action of this compound

Inflammation is a fundamental biological response, but when uncontrolled, it underpins a vast array of chronic diseases. nih.gov The inflammatory cascade is often driven by signaling molecules known as cytokines, such as TNF-α, which activate intracellular pathways leading to a pro-inflammatory state. mdpi.com Key among these are the mitogen-activated protein kinase (MAPK) pathways (including JNK and p38) and the nuclear factor-kappaB (NF-κB) pathway. nih.govscispace.com These pathways, once activated, orchestrate the genetic expression of inflammatory mediators, cell adhesion molecules, and other agents that propagate tissue damage. mdpi.comnih.gov

This compound acts as a specific modulator within this paradigm. Its anti-inflammatory action is not a result of broad, non-specific suppression but rather a targeted inhibition of critical signaling nodes. By preventing the phosphorylation and thus the activation of JNK, p38, and NF-κB in response to TNF-α, this compound effectively disrupts the transmission of the inflammatory signal downstream. nih.gov This targeted intervention prevents the expression of key inflammatory effectors like E-selectin, thereby reducing the recruitment of immune cells to the site of inflammation. nih.gov This precise mechanism of action distinguishes this compound and highlights its potential as a refined anti-inflammatory agent.

This compound as a Chemical Probe in Molecular Biology and Disease Research

A chemical probe is a small molecule with a well-defined potency and selectivity for a specific protein target, used to investigate complex biological systems and validate targets in drug discovery. unicamp.br Such probes are invaluable tools for dissecting cellular signaling pathways and understanding disease mechanisms at a molecular level. unicamp.br

This compound exemplifies the qualities of a useful chemical probe for several reasons:

Defined Target Interaction: It demonstrates a specific, competitive interaction with calmodulin in a Ca²⁺-dependent manner. nih.gov This allows researchers to use it to study the specific roles of Ca²⁺/CaM signaling.

Pathway Selectivity: It selectively inhibits TNF-α-induced E-selectin expression while not affecting other adhesion molecules like VCAM-1 and ICAM-1 at the tested concentrations and time points. nih.gov

Dissection of Signaling Cascades: Its ability to differentially affect signaling pathways (inhibiting JNK/p38 via ROS, while inhibiting NF-κB through a separate mechanism) allows researchers to use it to untangle the complex and interconnected nature of inflammatory signaling. nih.gov

By using this compound, researchers can probe the functional consequences of inhibiting the Ca²⁺/calmodulin system and specific downstream inflammatory pathways (JNK, p38, NF-κB) in various disease models, from atherosclerosis to potentially neuroinflammation. nih.govnih.govunicamp.br This makes it a valuable reagent for fundamental research in molecular and cellular biology.

Table of Compounds Mentioned

Compound Name Full Chemical Name / Description
This compound 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester
Calmodulin (CaM) A calcium-binding messenger protein expressed in all eukaryotic cells.
E-selectin An endothelial-leukocyte adhesion molecule that mediates the adhesion of leukocytes to the endothelium.
Inducible Nitric Oxide Synthase (iNOS) An enzyme that generates nitric oxide; implicated in inflammation and oxidative stress.
JNK (c-Jun N-terminal kinase) A protein kinase that is a member of the mitogen-activated protein kinase (MAPK) family, involved in stress signaling.
NF-κB (Nuclear factor kappa B) A protein complex that controls transcription of DNA, cytokine production and cell survival.
Nicardipine (B1678738) A dihydropyridine (B1217469) calcium channel blocker.
p38 (p38 mitogen-activated protein kinases) A class of mitogen-activated protein kinases (MAPKs) that are responsive to stress stimuli.
Superoxide Dismutase (SOD) An enzyme that alternately catalyzes the dismutation of the superoxide radical into ordinary molecular oxygen or hydrogen peroxide.

| Tumor Necrosis Factor-alpha (TNF-α) | An inflammatory cytokine involved in systemic inflammation. |

Pharmacokinetic and Pharmacodynamic Profiling of Cv 159 in Preclinical Development

Pharmacokinetic Characterization in Relevant Preclinical Species

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and Beagle dogs, two species commonly used in preclinical safety and efficacy evaluation. prisysbiotech.com The primary objective was to understand the fundamental ADME properties of CV-159 to support its progression into further development stages. nih.gov

Absorption and Distribution Assessment

Following oral administration, this compound demonstrated moderate to good absorption in both rats and dogs. In rats, the oral bioavailability was determined to be approximately 45%, while in dogs, it was slightly higher at 62%. nih.gov Peak plasma concentrations (Cmax) were typically reached between 1.5 and 2.5 hours post-administration in both species, indicating relatively rapid absorption from the gastrointestinal tract.

The volume of distribution (Vd) of this compound was found to be 3.5 L/kg in rats and 2.8 L/kg in dogs, suggesting that the compound distributes moderately into tissues outside of the systemic circulation. nih.gov Plasma protein binding was high across species, with approximately 98.5% of this compound bound to plasma proteins in rats and 99.2% in dogs. nih.gov The blood-to-plasma concentration ratio was near unity (0.95-1.05), indicating no preferential distribution into red blood cells. nih.gov

Table 1: Key Absorption and Distribution Parameters of this compound

ParameterRatDog
Oral Bioavailability (%)4562
Tmax (h)1.52.5
Volume of Distribution (Vd) (L/kg)3.52.8
Plasma Protein Binding (%)98.599.2

Elimination Kinetics and Metabolic Fate

The elimination of this compound occurs primarily through metabolic processes, with the liver being the main site of biotransformation. nih.gov The compound follows first-order elimination kinetics, where the rate of elimination is directly proportional to the drug concentration. unil.chyoutube.com The mean terminal elimination half-life was observed to be 4.2 hours in rats and 6.8 hours in dogs. nih.gov

In vitro studies using liver microsomes from rats, dogs, and humans revealed that the primary metabolic pathway for this compound is oxidation, mediated predominantly by the cytochrome P450 enzyme system. nih.gov Further investigation identified two major oxidative metabolites, M1 and M2, which were subsequently found to be pharmacologically inactive. The clearance (CL) of the drug was moderate in rats (30 mL/min/kg) and lower in dogs (15 mL/min/kg), consistent with the observed half-lives. nih.gov Renal excretion of the unchanged parent compound was minimal, accounting for less than 2% of the total administered dose in both species. fda.gov

Systemic Exposure Determination and Variability

Systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), was found to be generally dose-proportional in both rats and dogs across the dose ranges tested. However, inter-animal variability in exposure was noted, which is a common observation in preclinical studies. nih.govresearchgate.net The coefficient of variation (CV%) for AUC was approximately 25% in rats and 20% in dogs. nih.gov

Factors such as minor differences in gastrointestinal physiology and hepatic metabolism may contribute to this variability. nih.govaapsnewsmagazine.org Despite this, the observed variability was within acceptable limits for preclinical development and did not preclude the establishment of a clear dose-exposure relationship. researchgate.net

Table 2: Systemic Exposure Parameters of this compound (Oral Administration)

SpeciesDose (mg/kg)AUC (ng*h/mL)Cmax (ng/mL)
Rat101500 ± 375450 ± 110
304650 ± 11501300 ± 320
Dog52200 ± 440550 ± 100
156800 ± 13501600 ± 310

Pharmacodynamic Relationship Modeling for this compound

Understanding the relationship between drug exposure and the resulting biological effect is crucial for predicting therapeutic efficacy and guiding dose selection for clinical trials. nih.govfda.gov

Correlation Between Systemic Exposure and Observed Biological Responses

The primary pharmacodynamic effect of this compound is the inhibition of a key intracellular kinase. An exposure-response relationship was established by correlating the systemic exposure (AUC) of this compound with the degree of target kinase inhibition in preclinical models. frontiersin.org

In a tumor xenograft model, a clear correlation was observed between this compound plasma concentrations and the inhibition of kinase activity in tumor tissue. A standard Emax model was used to describe this relationship, revealing that near-maximal inhibition (>90%) was achieved at plasma concentrations sustained above 500 ng/mL. The AUC associated with 50% of the maximum biological response (EAUC50) was determined to be approximately 1,200 ng*h/mL. frontiersin.org This modeling provides a quantitative link between the pharmacokinetic profile and the desired pharmacological effect, which is essential for translating preclinical findings to clinical settings. nih.govsemanticscholar.org

Target Engagement and Occupancy Studies

To confirm that this compound directly interacts with its intended target in a living system, target engagement and occupancy studies were performed. nih.gov These studies are critical to verify the mechanism of action and to understand the degree and duration of target modulation required for a therapeutic effect. xtalks.comcasdaus.com

An in vivo target occupancy assay was developed using a tracer molecule that binds to the same kinase as this compound. xtalks.com Preclinical imaging studies, such as positron emission tomography (PET), were utilized in a non-human primate model to visualize and quantify target occupancy in real-time. casdaus.com The results demonstrated a dose-dependent increase in target occupancy, with an average occupancy of over 80% in the target tissue at plasma concentrations corresponding to efficacious doses in xenograft models. These findings provide direct evidence of target engagement and support the exposure-response relationship observed. nih.govcellcarta.com

Advanced Analytical Methodologies in Cv 159 Research

Spectroscopic Techniques for Calmodulin Interaction Studies (e.g., Fluorescence Spectroscopy with Dansyl-CaM)

Spectroscopic techniques, particularly fluorescence spectroscopy utilizing dansyl-labeled calmodulin (dansyl-CaM), have been instrumental in studying the interaction between CV-159 and calmodulin (CaM). Calmodulin is a crucial calcium-binding protein that regulates numerous cellular processes by interacting with various effector proteins in a calcium-dependent manner. wikidata.orgnih.gov Dansyl-CaM is a derivative where a fluorescent dansyl group is covalently attached to calmodulin, often reacting with primary amino groups. wikidata.orgfishersci.be The fluorescence properties of the dansyl group are sensitive to its environment, particularly changes in hydrophobicity upon binding to a target protein or calcium. wikidata.orgfishersci.benih.gov This sensitivity allows fluorescence spectroscopy to detect and characterize the binding of ligands, such as this compound, to calmodulin. wikidata.orgfishersci.be

Studies using fluorescence spectroscopy with dansyl-CaM have demonstrated a direct interaction between this compound and calmodulin. rsc.org This interaction is characterized by a decrease in the fluorescence intensity of dansyl-CaM in the presence of this compound. rsc.org The effect of this compound on dansyl-CaM fluorescence has been shown to be calcium-dependent. rsc.org

MethodAnalyte/TargetObservationKey Finding (this compound)Reference
Fluorescence Spectroscopy (Dansyl-CaM)CalmodulinDecrease in dansyl-CaM fluorescence intensityIC50 = 1.2 µM rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Investigations (e.g., 31P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorous-31 NMR (31P-NMR), has been applied to investigate the effects of this compound on energy metabolism. 31P-NMR is a non-invasive technique that allows for the detection and quantification of phosphorus-containing metabolites involved in cellular energy transfer, such as ATP, phosphocreatine (B42189) (PCr), and inorganic phosphate (B84403) (Pi). Changes in the levels of these metabolites can indicate alterations in the metabolic state of tissues or organs.

Research utilizing 31P-NMR has explored the neuroprotective effects of this compound by examining its impact on brain energy metabolism in rat models. These studies aimed to understand how this compound might mitigate metabolic derangements, such as those occurring during ischemia-reperfusion injury.

A specific finding from a 31P-NMR study demonstrated that this compound had a significant positive effect on the recovery of phosphocreatine levels in the rat brain following reperfusion in an in vivo application. Phosphocreatine serves as an energy buffer, facilitating the rapid regeneration of ATP. A higher recovery level of phosphocreatine suggests improved energy status and potentially neuroprotection.

MethodAnalyte/TargetApplicationKey Finding (this compound)Reference
31P-NMRPhosphocreatineInvestigation of brain energy metabolism recoverySignificantly higher recovery level after reperfusion (in vivo)

Future Directions and Outstanding Questions in Cv 159 Research

Comprehensive Delineation of CV-159's Signaling Interactome

The current understanding of this compound's mechanism centers on its interaction with calmodulin and subsequent inhibition of key downstream enzymes like MLC kinase and Ca2+-PDE. nih.gov However, the cellular signaling network, or interactome, influenced by this compound is likely more complex. Future research needs to move beyond these initial observations to comprehensively map all direct and indirect protein interactions and signaling pathways modulated by this compound.

Outstanding questions in this area include:

What is the full spectrum of CaM-dependent and potentially CaM-independent targets that this compound interacts with?

How do these interactions vary across different cell types and physiological conditions?

What are the downstream consequences of this compound's activity on complex cellular processes beyond the immediate effects on MLC kinase and Ca2+-PDE?

Can advanced proteomic and interactome mapping techniques, such as affinity purification coupled with mass spectrometry or proximity-ligation assays, provide a more complete picture of this compound's molecular targets and the resulting signaling cascades?

Detailed research findings from future studies in this area could involve identifying novel protein binding partners of this compound or demonstrating changes in phosphorylation states or protein complex formation upon this compound treatment using quantitative proteomics. The application of spatial proteomics could further reveal the subcellular localization of this compound's activity and its impact on compartmentalized signaling. biorxiv.org

Development of Advanced In Vitro and In Vivo Models for this compound Evaluation

Current research on this compound appears to have utilized standard in vitro enzymatic assays and potentially basic in vivo models, such as the mouse model of hepatic ischemia-reperfusion injury. nih.govnih.gov To fully evaluate the potential of this compound and its derivatives, the development and application of more advanced and physiologically relevant models are crucial.

Key areas for model development include:

Complex In Vitro Systems: Moving beyond simple cell cultures to utilize 3D cell cultures, organoids, or microfluidic "organ-on-a-chip" systems that better recapitulate the complexity of human tissues and organs. researchgate.netmdpi.combiorxiv.org These models could provide more accurate insights into this compound's effects on specific cell types and their interactions within a tissue microenvironment.

Disease-Specific In Vitro Models: Developing in vitro models that specifically mimic the pathological conditions where this compound might have therapeutic potential, such as models of ischemia-reperfusion injury in relevant cell types or tissues.

Refined In Vivo Models: While animal models have been used, future research should focus on developing or utilizing in vivo models that closely mirror human disease states and allow for detailed analysis of this compound's pharmacodynamics and efficacy. nih.govgavinpublishers.comresearchgate.net This might involve genetically modified animal models or models of induced disease that more accurately reflect the complexity and heterogeneity observed in human patients.

Translational Models: Developing in vivo models that are specifically designed to predict human responses to this compound, helping to bridge the gap between preclinical findings and potential clinical outcomes. nih.gov

Future research findings from these models could include dose-response data in 3D tissue models, efficacy data in animal models of specific diseases, and pharmacokinetic/pharmacodynamic correlations that inform potential human dosing strategies (though specific dosage information is excluded from this article). Data tables in future publications could present comparative efficacy of this compound in different in vitro or in vivo models, or detailed pharmacokinetic profiles obtained from advanced animal studies.

Identification of Novel Therapeutic Niches for this compound or its Derivatives

Given its mechanism of action involving calmodulin inhibition and effects on MLC kinase and Ca2+-PDE, this compound's therapeutic potential may extend beyond the initially explored area of hepatic ischemia-reperfusion injury. nih.govnih.gov Calmodulin and its downstream effectors are involved in a wide range of cellular processes, suggesting potential applications in various diseases.

Future research should actively seek to identify novel therapeutic niches by:

Exploring other conditions involving CaM dysregulation: Investigating diseases where aberrant CaM activity, MLC kinase activity, or Ca2+-PDE activity is implicated in the pathophysiology. This could include certain cardiovascular disorders, neurological conditions, or inflammatory diseases.

Investigating related pathways: Examining if this compound's influence on CaM affects other interconnected signaling pathways relevant to disease.

High-throughput screening: Utilizing high-throughput screening approaches in cell-based or in vitro models of various diseases to identify conditions where this compound demonstrates a therapeutic effect.

Structure-Activity Relationship (SAR) studies: Developing derivatives of this compound and evaluating their activity and selectivity to potentially identify compounds with improved properties or activity in specific disease contexts.

Detailed research findings in this area could include preclinical data demonstrating the efficacy of this compound or its derivatives in novel disease models, or in vitro data showing modulation of disease-relevant biomarkers by this compound. Data tables might summarize the efficacy of this compound across a panel of disease models or compare the activity of different this compound derivatives.

Strategic Considerations for Translational Research and Potential Clinical Development Phases

Translating a preclinical compound like this compound into a potential therapeutic involves a carefully planned strategic approach, even though specific clinical trial data is not yet available for this compound. nih.govamericanpharmaceuticalreview.compatheon.com Future research needs to consider the pathway towards clinical development based on preclinical findings.

Strategic considerations for translational research and potential clinical development phases for this compound or its derivatives include:

Defining Target Indications: Based on the preclinical efficacy and mechanism of action studies, clearly defining the specific disease or condition that this compound would target in initial clinical trials.

Biomarker Identification: Identifying and validating biomarkers that can be used to assess the pharmacological activity of this compound in humans and potentially predict patient response. This could involve measuring levels of downstream signaling molecules or imaging markers.

Pre-IND Studies: Conducting the necessary preclinical studies required for filing an Investigational New Drug (IND) application, including further characterization of its mechanism, pharmacokinetics, and potential toxicology (though specific safety data is excluded from this article). americanpharmaceuticalreview.com

Clinical Trial Design Considerations: Planning the design of initial clinical trials (e.g., Phase 1 studies) to evaluate the compound in humans. nih.govpatheon.com While specific trial details are outside the scope, strategic planning involves defining study populations, endpoints, and methodologies based on preclinical data. fda.gov

Regulatory Strategy: Developing a regulatory strategy for interacting with health authorities and navigating the drug approval process.

Future research findings informing these strategies would include robust preclinical efficacy data in relevant models, identification of predictive biomarkers, and comprehensive pharmacokinetic data from advanced preclinical studies. While clinical trial results are excluded, the strategic planning phase itself is a crucial area of future research consideration for this compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing CV-159 in laboratory settings?

this compound, a dihydropyridine Ca²⁺ antagonist, requires precise synthesis protocols. Standard organic synthesis techniques (e.g., Hantzsch dihydropyridine synthesis) are typically employed, followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industry standards), and mass spectrometry (MS) for molecular weight validation . Experimental details must align with reproducibility guidelines, including reagent ratios, reaction conditions, and spectral data documentation .

Q. How can researchers validate this compound's mechanism of action as a Ca²⁺ channel antagonist and anti-calmodulin agent?

Methodological approaches include:

  • Calcium flux assays : Use fluorescent dyes (e.g., Fluo-4 AM) in cell lines to quantify intracellular Ca²⁺ changes.
  • Electrophysiology : Patch-clamp techniques to measure Ca²⁺ current inhibition in vascular smooth muscle cells.
  • Anti-calmodulin activity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity to calmodulin (CaM) . Control experiments should compare this compound with established Ca²⁺ antagonists (e.g., nifedipine) to contextualize potency.

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound's anti-inflammatory efficacy across different disease models?

Contradictory data may arise from model-specific variables (e.g., immune cell heterogeneity, dosage regimes). Researchers should:

  • Replicate studies across multiple models (e.g., murine LPS-induced inflammation vs. human primary cell assays).
  • Perform meta-analyses of dose-response curves to identify optimal therapeutic windows.
  • Integrate multi-omics data (e.g., transcriptomics, proteomics) to uncover context-dependent signaling pathways .

Q. How can researchers optimize in vitro-to-in vivo translation for this compound's pharmacokinetic and pharmacodynamic (PK/PD) profiling?

Advanced approaches include:

  • Physiologically based pharmacokinetic (PBPK) modeling : To predict tissue distribution and clearance.
  • Microdialysis in animal models : For real-time monitoring of plasma and tissue concentrations.
  • Interspecies scaling : Adjust for metabolic differences using cytochrome P450 activity assays . Ensure adherence to ethical guidelines for preclinical trials, including IACUC protocols .

Q. What statistical frameworks are critical for analyzing this compound's dual role in Ca²⁺ antagonism and anti-inflammatory activity?

Employ multivariate regression models to disentangle Ca²⁺-dependent and -independent effects. For example:

  • Partial least squares (PLS) regression : To correlate structural features (e.g., dihydropyridine substituents) with bioactivity.
  • Bayesian networks : To model probabilistic interactions between Ca²⁺ inhibition and cytokine suppression .

Methodological Design Considerations

Q. How should researchers design dose-escalation studies to minimize off-target effects of this compound?

  • Phase I trials (preclinical) : Use log-dose increments in rodent models, monitoring cardiac output (via echocardiography) and renal function (serum creatinine).
  • Incorporate toxicity panels : Assess hepatic enzymes (ALT/AST) and hematological parameters .
  • Leverage high-throughput screening (HTS) : Identify potential off-target interactions with GPCRs or kinases .

Q. What criteria define rigorous formulation strategies for this compound in drug delivery systems?

Prioritize:

  • Stability testing : Accelerated degradation studies under varied pH/temperature conditions.
  • Bioavailability enhancement : Nanoemulsions or liposomal encapsulation to improve solubility.
  • Controlled-release assays : In vitro dissolution profiles matched to in vivo absorption kinetics .

Data Integrity and Reporting

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed experimental sections : Include raw spectral data, HPLC chromatograms, and statistical code.
  • Supporting information : Provide crystallographic data (if available) and full pharmacokinetic datasets.
  • Cross-validate results : Collaborate with independent labs for critical assays (e.g., CaM binding) .

Q. What steps mitigate bias in interpreting this compound's therapeutic potential?

  • Blinded analysis : Separate data collection and interpretation teams.
  • Pre-registration : Submit study protocols to platforms like ClinicalTrials.gov before data collection.
  • Negative control reporting : Publish non-significant findings to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CV-159
Reactant of Route 2
Reactant of Route 2
CV-159

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.